molecular formula C16H15NO4 B11937825 3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate CAS No. 882865-93-2

3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate

Cat. No.: B11937825
CAS No.: 882865-93-2
M. Wt: 285.29 g/mol
InChI Key: ZXYNSRGHDPBUIT-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate: is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.302 g/mol . It is a nitrobenzoate ester, characterized by the presence of a nitro group (-NO2) and a benzoate ester group. This compound is often used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate typically involves the esterification of 3,4-dimethylphenol with 2-methyl-3-nitrobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: In industrial settings, this compound may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action for 3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate is not well-documented. similar compounds typically exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active metabolites .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate is unique due to the specific positioning of the methyl and nitro groups on the aromatic ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

882865-93-2

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(3,4-dimethylphenyl) 2-methyl-3-nitrobenzoate

InChI

InChI=1S/C16H15NO4/c1-10-7-8-13(9-11(10)2)21-16(18)14-5-4-6-15(12(14)3)17(19)20/h4-9H,1-3H3

InChI Key

ZXYNSRGHDPBUIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C

Origin of Product

United States

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